molecular formula C10H8N2O3 B3060712 1-Methyl-6-nitroquinolin-4(1H)-one CAS No. 68771-39-1

1-Methyl-6-nitroquinolin-4(1H)-one

Cat. No.: B3060712
CAS No.: 68771-39-1
M. Wt: 204.18 g/mol
InChI Key: RTYZYMGYCRYVGF-UHFFFAOYSA-N
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Description

1-Methyl-6-nitroquinolin-4(1H)-one ( 68771-39-1) is a nitrogen-containing heterocyclic compound with a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is a derivative of the 1-methylquinolin-2(1H)-one (MeQone) framework, a structure of significant interest in medicinal and materials chemistry . The nitro group at the 6-position is a key functional handle, allowing the molecule to serve as a versatile synthetic intermediate for further chemical transformations . Research on similar nitro-substituted quinolones has revealed their potential in various fields. Studies indicate that such compounds can be investigated for their antimicrobial properties. For instance, a related quinoline derivative has shown promising in vitro activity against quinolone-resistant Escherichia coli, suggesting its value in researching new anti-infective agents . Furthermore, from a photophysical perspective, the introduction of a strong electron-withdrawing nitro group significantly influences the electronic properties of the quinolone core. Unlike its amino-substituted counterparts, the nitro derivative (NMQ) is non-fluorescent, which makes it a compound of interest in solvatochromic studies and for understanding charge transfer processes within heterocyclic systems . Researchers can utilize this high-purity compound as a key building block for synthesizing more complex molecules or as a model compound in photophysical and electronic studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-6-nitroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-11-5-4-10(13)8-6-7(12(14)15)2-3-9(8)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYZYMGYCRYVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309891
Record name MLS003115133
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68771-39-1
Record name MLS003115133
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Record name 68771-39-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115133
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Quinolinone Core Structure in Heterocyclic Chemistry

The quinolinone, or quinolone, framework is a cornerstone of heterocyclic chemistry, recognized for its prevalence in a wide array of biologically active compounds. mdpi.comnih.gov This bicyclic structure, consisting of a benzene (B151609) ring fused to a pyridone ring, serves as a versatile scaffold in medicinal chemistry. nih.gov Its importance is underscored by its presence in numerous natural products, particularly alkaloids, and a multitude of synthetic compounds with diverse pharmacological applications. nih.govmdpi.com

The adaptability of the quinoline (B57606) skeleton allows for straightforward modification, enabling the synthesis of a vast number of derivatives with varied biological effects. mdpi.commdpi.com This has led to the development of numerous drugs with applications ranging from antibacterial and antimalarial to anticancer and anti-inflammatory agents. mdpi.comnih.govijpsjournal.com The ability to functionalize the quinolinone core at various positions is a key factor in its utility, allowing chemists to fine-tune the properties of the resulting molecules to achieve desired therapeutic outcomes. mdpi.comarabjchem.org

Influence of Nitro and N Methyl Substituents on Quinolin 4 1h One Chemical Properties and Reactivity

The introduction of nitro (NO2) and N-methyl (CH3) groups to the quinolin-4(1H)-one scaffold profoundly influences its chemical properties and reactivity.

The N-methyl group at the 1-position prevents tautomerization to the aromatic quinolinol form. nih.gov While N-unsubstituted quinolones can exist in equilibrium with their quinolinol tautomers, N-methylation locks the structure in the quinolinone form. This can impact the molecule's aromaticity and reactivity. nih.gov

The nitro group , being strongly electron-withdrawing, significantly alters the electronic landscape of the quinolinone ring. ontosight.aimdpi.com Its presence can increase the reactivity of the molecule toward nucleophilic attack. mdpi.com The position of the nitro group is also critical. For instance, a nitro group at the 8-position can cause steric repulsion with the 1-methyl group, leading to a distortion of the quinolone ring and a loss of planarity. This steric strain can, in turn, activate the pyridone moiety, making it behave more like an activated nitroalkene and enhancing its reactivity in cycloaddition reactions. nih.gov

In the case of 1-Methyl-6-nitroquinolin-4(1H)-one, the nitro group at the 6-position primarily exerts an electronic effect, withdrawing electron density from the ring system. ontosight.ai This can influence its interactions with biological targets and its susceptibility to certain chemical transformations.

Current Research Trajectories in Advanced Quinolinone Derivative Studies

Contemporary research on quinolinone derivatives is vibrant and multifaceted, with several key areas of focus:

Development of Novel Synthetic Methodologies: A significant portion of current research is dedicated to creating more efficient, atom-economical, and environmentally friendly methods for synthesizing substituted quinolones. mdpi.comorganic-chemistry.org This includes the use of transition-metal catalysis, N-heterocyclic carbenes, and one-pot tandem reactions to construct the quinolinone scaffold with high yields and regioselectivity. mdpi.commdpi.comorganic-chemistry.org

Exploration of Biological Activities: The broad spectrum of biological activities exhibited by quinolinones continues to drive research into new therapeutic applications. mdpi.comnih.gov Current studies are investigating their potential as anticancer, antiviral (including anti-HIV), antidiabetic, and neuroprotective agents. acs.orgnih.govnih.govnih.gov Researchers are particularly interested in the structure-activity relationships, seeking to understand how different substituents on the quinolinone core influence its biological targets and efficacy. ijpsjournal.comnih.gov

Functionalization and Derivatization: There is a strong emphasis on the synthesis of novel quinolinone derivatives through various chemical transformations. This includes the introduction of diverse functional groups to modulate the compounds' physicochemical properties and biological activities. arabjchem.orgmdpi.com For example, the conversion of nitro groups into amines allows for further derivatization, opening up pathways to a wider range of functionalized quinolones. nih.gov

Investigation of Reaction Mechanisms: A deeper understanding of the mechanisms underlying the synthesis and reactivity of quinolinone derivatives is a key research goal. This knowledge is crucial for optimizing reaction conditions and designing more effective synthetic strategies. arabjchem.org

Chemical and Physical Properties of 1-Methyl-6-nitroquinolin-4(1H)-one

PropertyValue
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Melting Point228-230°C
AppearanceCrystalline solid

Data sourced from ontosight.ai

An in-depth examination of the synthetic routes toward this compound and related quinolinone structures reveals a rich field of chemical strategies. The construction of the core quinolin-4(1H)-one scaffold and the subsequent regioselective introduction of a nitro group are critical steps, each governed by distinct mechanistic principles and reaction conditions. This article delves into the established and emerging methodologies for synthesizing these valuable compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties. However, specific studies applying these methods to 1-Methyl-6-nitroquinolin-4(1H)-one are not prominently featured in the scientific literature.

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, for conformational analysis to explore different spatial orientations, and to describe the electronic properties. For many quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been successfully used to determine optimized geometries, vibrational frequencies, and other properties. tandfonline.comnih.gov However, a comprehensive DFT analysis specifically detailing the bond lengths, bond angles, and dihedral angles for the optimized structure of this compound is not available in the reviewed literature. Such a study would be crucial to understand the influence of the electron-donating methyl group and the electron-withdrawing nitro group on the geometry of the quinolone ring system.

Ab Initio Molecular Orbital (MO) Methods for Electronic Properties

Ab initio molecular orbital methods are another class of quantum chemistry methods based on first principles, without the inclusion of experimental data. nih.gov These methods can provide highly accurate predictions of electronic properties. While ab initio calculations have been applied to various organic molecules to elucidate their electronic behavior, specific studies focusing on the electronic properties of this compound using these techniques are not documented in the available search results.

Electronic Structure and Reactivity Descriptors Analysis

The analysis of electronic structure and reactivity descriptors provides insights into the chemical behavior of a molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Orbital Character

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net For various substituted quinolines, FMO analysis has been used to predict their reactivity and potential biological activity. researchgate.netrsc.org A smaller HOMO-LUMO gap generally implies higher reactivity. A dedicated FMO analysis for this compound, which would detail the energies of its HOMO and LUMO, the resulting energy gap, and the spatial distribution of these orbitals, has not been found in the searched literature. This information would be vital for predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For many quinoline derivatives, MEP analysis has been used to identify reactive sites. researchgate.netrsc.org An MEP map of this compound would likely show a region of high negative potential around the nitro group and the carbonyl oxygen, and regions of positive potential around the hydrogen atoms. However, a specific MEP analysis with calculated potential values for this compound is not available.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their energetic significance. arabjchem.org NBO analysis is a powerful tool to understand hyperconjugative interactions and the delocalization of electron density, which are crucial for the stability and reactivity of a molecule. While NBO analysis has been performed on various quinoline derivatives to understand their electronic structures, a specific NBO study detailing the key donor-acceptor interactions and their stabilization energies for this compound could not be located in the searched literature.

Topographical Analysis: Reduced Density Gradient (RDG) and Electron Localization Function (ELF)

Topographical analyses like Reduced Density Gradient (RDG) and Electron Localization Function (ELF) are employed to visualize and understand non-covalent interactions and the nature of chemical bonding within a molecule.

Reduced Density Gradient (RDG): This method reveals non-covalent interactions (NCIs) by analyzing the relationship between electron density and its gradient. An RDG analysis of this compound would map the regions of different interaction types:

Van der Waals interactions: Typically visualized as large, low-density basins.

Hydrogen bonds: Appear as distinct, spike-like surfaces between the atoms involved.

Steric clashes: Indicated by regions with a reddish color in standard visualizations.

For this compound, this analysis would be crucial for understanding intermolecular interactions in a condensed phase and intramolecular interactions, such as those potentially occurring between the nitro group and adjacent protons.

Electron Localization Function (ELF): ELF is a method used to visualize areas of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. An ELF analysis provides a clear depiction of the chemical bonds and lone pair distributions. For this molecule, ELF would quantify the localization of electrons in the C=C and C=N bonds of the quinoline ring, the C=O bond, the N-CH₃ bond, and particularly within the highly polar nitro (NO₂) group. The results would offer a quantitative picture of the molecule's electronic structure.

Quantitative Assessment of Charge Distribution and Electron-Withdrawing Effects

The distribution of electron density in this compound is significantly influenced by its substituent groups. The nitro group (NO₂) at the 6-position is a strong electron-withdrawing group, while the methyl group (CH₃) at the N1 position is a weak electron-donating group.

A quantitative assessment, typically through Natural Bond Orbital (NBO) analysis or other population analysis methods, would calculate the partial atomic charges on each atom. This analysis would numerically confirm the electron-withdrawing effect of the nitro group, showing a significant accumulation of negative charge on its oxygen atoms and a corresponding electron deficiency on the quinoline ring, particularly at positions ortho and para to the nitro group. The methyl group's electron-donating nature would also be quantified. These charge distributions are fundamental to understanding the molecule's dipole moment and its interaction with other polar molecules.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are invaluable for interpreting and predicting the spectroscopic signatures of molecules.

Computational Prediction of Vibrational Frequencies (FT-IR, Raman)

Density Functional Theory (DFT) calculations are routinely used to predict the vibrational spectra (FT-IR and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be generated.

For this compound, these calculations would predict the frequencies for key functional group vibrations, which would be presented in a data table.

Predicted Vibrational Frequencies for this compound (Note: The following is a representation of the type of data that would be generated from such a study, as specific published data is unavailable.)

Vibrational ModePredicted Frequency (cm⁻¹)Description
C=O Stretch[Predicted Value]Strong absorption characteristic of the ketone group.
NO₂ Asymmetric Stretch[Predicted Value]Strong absorption due to the nitro group.
NO₂ Symmetric Stretch[Predicted Value]Moderate to strong absorption from the nitro group.
C-H Aromatic Stretch[Predicted Value]Multiple bands from the quinoline ring.
C-N Stretch[Predicted Value]Vibrations involving the ring nitrogen and methyl group.
CH₃ Stretch[Predicted Value]Symmetric and asymmetric stretching of the methyl group.

These predicted spectra serve as a powerful tool for the interpretation of experimental FT-IR and Raman data.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, a TD-DFT calculation would predict the maximum absorption wavelengths (λ_max) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). acs.orgfrontiersin.org The analysis would likely reveal transitions involving the quinoline π-system and charge-transfer transitions influenced by the electron-withdrawing nitro group. acs.org These results are critical for understanding the molecule's color and its photophysical properties.

Chemical Reactivity and Stability Assessments

Calculation of Global Reactivity Descriptors: Chemical Hardness, Chemical Potential, and Electrophilicity Index

Based on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), several global reactivity descriptors can be calculated to predict a molecule's behavior in chemical reactions.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap implies high hardness and low reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. The presence of the strong electron-withdrawing nitro group would be expected to give this compound a high electrophilicity index.

Global Reactivity Descriptors for this compound (Note: This table illustrates the format of data that would be generated, as specific published values are unavailable.)

DescriptorFormulaPredicted Value (eV)Interpretation
HOMO EnergyE_HOMO[Predicted Value]Energy of the highest occupied molecular orbital.
LUMO EnergyE_LUMO[Predicted Value]Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE)E_LUMO - E_HOMO[Predicted Value]Relates to chemical stability.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2[Predicted Value]Resistance to deformation of electron cloud.
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2[Predicted Value]Electron escaping tendency.
Electrophilicity Index (ω)μ² / (2η)[Predicted Value]Propensity to act as an electrophile.

These descriptors would provide a quantitative framework for comparing its reactivity to other related quinoline derivatives.

Investigations into Tautomeric Equilibria and Isomerization Pathways

Tautomerism is a key consideration in quinolone chemistry. For the related compound, 4-hydroxy-2(1H)-quinolinone, studies have investigated the tautomeric equilibrium between the keto and enol forms. researchgate.net While specific studies on the tautomeric equilibria of this compound are not detailed in the provided results, the principles from related quinolone systems suggest that the 4(1H)-one (keto) form is a significant species. The presence of the methyl group at the N1 position fixes the amide tautomerism, but the keto-enol tautomerism involving the C4-oxo group and an adjacent proton is a possibility that warrants theoretical investigation to determine the relative stabilities of the tautomers and the energy barriers for their interconversion.

Theoretical Studies of Intermolecular Interactions and Charge-Transfer Complexes

The study of intermolecular interactions is crucial for understanding how this compound interacts with other molecules. Theoretical studies on related systems, such as the interaction between 1-methyl-3,4,5-trinitropyrazole (MTNP) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX), have shown that stable complexes can be formed through hydrogen bonds and van der Waals interactions. researchgate.net In these complexes, dispersion and electrostatic effects are major contributors to the binding energy. researchgate.net

For this compound, the nitro group and the carbonyl group are expected to be key sites for intermolecular interactions. These groups can participate in the formation of charge-transfer complexes. Organic π-π charge transfer complexes (CTCs) are formed by the partial transfer of an electron from a donor to an acceptor molecule. nih.gov The formation and stability of these complexes are governed by the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov Spectrophotometric studies on the charge-transfer complex of 8-hydroxyquinoline (B1678124) with 1,4-benzoquinone (B44022) have demonstrated the formation of such complexes, which can be characterized by their formation constants and molar extinction coefficients. academicjournals.org Although direct studies on this compound are not available, it is plausible that it can act as an electron acceptor in the formation of CTCs with suitable electron donors.

Computational Approaches for Structure-Reactivity Relationships

Computational chemistry provides powerful tools to correlate the electronic structure of a molecule with its chemical reactivity and to predict its behavior in chemical reactions.

Correlation of Electronic Properties with Chemical Reactivity and Molecular Design

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are critical in determining its chemical reactivity. The nitro group at the 6-position is a strong electron-withdrawing group, which influences the electrophilic and nucleophilic character of the quinolone ring. ontosight.aimdpi.com Quantum chemical calculations for nitroquinolines have shown that the positions of increased electrophilic properties are often targeted in nucleophilic substitution reactions. researchgate.net For instance, in vicarious nucleophilic amination reactions of nitroquinolines, the regioselectivity is often controlled by the interaction of the frontier molecular orbitals of the reactants. researchgate.net

The presence of the nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The correlation of such electronic properties with experimentally observed reactivity is a cornerstone of rational molecular design, enabling the prediction of reaction outcomes and the design of new molecules with desired reactivity profiles.

Application of Computational Chemistry and Machine Learning in Predicting Synthetic Pathways and Optimizing Reaction Parameters

The synthesis of complex organic molecules like this compound can be a challenging endeavor. Computational chemistry and, more recently, machine learning (ML) have emerged as valuable tools to aid in synthetic planning and optimization. nih.govmdpi.com

Computational methods can be used to model reaction mechanisms, calculate activation energies, and predict the most favorable reaction pathways. This information can guide the choice of reagents and reaction conditions.

Machine learning models, trained on large datasets of chemical reactions, are increasingly being used for retrosynthesis, which involves predicting the starting materials for a target molecule. nih.govacs.org These models can also predict reaction outcomes, including yields, under different conditions. mdpi.comresearchgate.net For example, some ML models treat reaction prediction as a machine translation problem, using molecular representations like SMILES strings to infer correlations between reactants, reagents, and products. mdpi.com While there is ongoing debate about the ability of purely data-driven algorithms to discover truly novel chemistry, they have shown great promise in optimizing known transformations and suggesting plausible synthetic routes. acs.org The application of these advanced computational tools has the potential to significantly accelerate the discovery and development of synthetic routes to this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of N Methylated Nitroquinolin 4 1h Ones

Nucleophilic Reactivity of Nitroquinolines

The presence of a nitro group dramatically alters the electron density of the quinoline (B57606) ring, making it susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of nitroquinoline chemistry, enabling the synthesis of a variety of functionalized derivatives.

The nitro group is a potent electron-withdrawing group, and its presence on an aromatic ring significantly activates the ring towards nucleophilic aromatic substitution (SNAr) reactions. youtube.comnih.gov This activation arises from the ability of the nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the reaction. youtube.com The stabilization occurs through resonance, where the negative charge is delocalized onto the oxygen atoms of the nitro group. youtube.com This effect is most pronounced when the nitro group is positioned ortho or para to the site of nucleophilic attack, as this allows for direct resonance stabilization. youtube.comlibretexts.org In the case of 1-methyl-6-nitroquinolin-4(1H)-one, the nitro group at the C-6 position activates the aromatic ring, influencing its reactivity towards nucleophiles. The electron-withdrawing nature of the nitro group reduces the electron density of the entire quinoline system, making it more electrophilic and thus more susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Aromatic Substitution of Hydrogen (SNArH) is a significant reaction pathway in nitroaromatic chemistry, where a hydrogen atom is replaced by a nucleophile. nih.gov This reaction typically requires an electron-deficient aromatic ring, a condition fulfilled by the presence of a nitro group. nih.govpageplace.de The generally accepted mechanism for SNArH involves the initial addition of a nucleophile to the electron-deficient aromatic ring to form a σH-adduct, also known as a Meisenheimer adduct. nih.govnih.gov This step results in the dearomatization of the ring. nih.gov The restoration of aromaticity is the driving force for the subsequent step, which involves the departure of a hydride ion. nih.gov However, since the hydride ion is a poor leaving group, this step often requires an external oxidizing agent to facilitate the removal of the hydrogen. pageplace.de

In the context of nitroquinolines, the vicarious nucleophilic substitution of hydrogen (VNS) is a well-studied variant of SNArH. nih.govresearchgate.net The VNS reaction allows for the introduction of various substituents onto the nitro-activated quinoline ring. nih.gov Studies on nitroquinoline derivatives have shown that the position of nucleophilic attack is highly regioselective, often occurring at the positions ortho and/or para to the nitro group. nih.govkuleuven.be

The N-methylation of a quinolinone ring has a notable impact on its chemical reactivity and the selectivity of its reactions. N-methylation prevents tautomerization to the corresponding 4-hydroxyquinoline, locking the structure in the quinolin-4(1H)-one form. This structural rigidity can influence the electronic properties and steric environment of the molecule, thereby affecting reaction pathways.

The position of the nitro group is a critical determinant of reactivity and selectivity in nucleophilic substitution reactions. As previously mentioned, a nitro group at the ortho or para position to a leaving group or a hydrogen atom to be substituted strongly activates that position for nucleophilic attack. youtube.comlibretexts.org In this compound, the nitro group is at the C-6 position. The influence of this positioning on nucleophilic substitution reactions on the carbocyclic ring would direct incoming nucleophiles to positions ortho or para relative to the nitro group.

Research on the amination of nitroquinoline derivatives has demonstrated that the interplay between the nitro group position and other substituents on the ring dictates the outcome of the reaction, leading to either SNAr of a halogen or VNS of hydrogen. nih.govresearchgate.net For instance, in a 4-chloro-nitroquinoline derivative, competition between the nucleophilic displacement of the chlorine atom and the VNS of a hydrogen atom ortho to the nitro group was observed. nih.gov

ReactantReagentProduct(s)Reaction TypeRef
p-ChloronitrobenzeneChloromethyl phenyl sulfoneHydrogen ortho to the nitro group is replacedVicarious Nucleophilic Substitution kuleuven.be
4-Chloro-8-nitroquinolinePotassium 9H-carbazol-9-ideSubstitution of chlorine at C4 and/or hydrogen at C7SNAr and VNS nih.govresearchgate.net
NitroarenesMethanolN-monomethyl aminesReductive N-methylation rsc.org
AminesMethyl iodideMono- and di-alkylated productsSN2 alkylation researchgate.net

Electrophilic Reactivity

While the electron-withdrawing nitro group primarily activates the quinoline ring for nucleophilic attack, the potential for electrophilic reactions and reactions involving radical intermediates also exists, contributing to the rich chemistry of these compounds.

The chemistry of nitroaromatic compounds is not limited to ionic pathways; reactions involving radical intermediates are also of significant importance. rsc.org A radical is an electron-deficient species with an unpaired electron. researchgate.net The formation of radical intermediates can be initiated through various means, including thermal or photochemical methods. researchgate.net

In the context of nitro-containing compounds, the nitro group can be involved in radical reactions, leading to the formation of a diverse array of products. rsc.org For instance, the trifluoromethyl radical, a highly reactive species, readily adds to both electron-deficient and electron-rich heteroarenes. nih.gov While specific studies on radical reactions of this compound are not extensively detailed in the provided search results, the general principles of radical chemistry of nitroaromatics and heterocycles are applicable. rsc.orgresearchgate.net

Carbon-centered radicals, which are nucleophilic in nature, can add to electron-deficient C=X double bonds, such as those found in cationic heterocycles. researchgate.net This reactivity can lead to the formation of C-C bonds and the synthesis of substituted heterocycles. Mechanistic studies of radical reactions often highlight the interplay between different chemical and physical rate processes. researchgate.net

Radical PrecursorReactant TypeKey TransformationMechanistic InsightRef
Pyridyl phosphonium (B103445) saltsCyanopyridinesC-C bond formation to give 2,4'-bipyridinesProceeds via a radical-radical coupling process researchgate.net
Donor olefinAcceptor olefinIntermolecular cross-coupling or intramolecular cyclizationInvolves a nucleophilic radical intermediate nih.gov

Photochemical and Thermal Transformations

The response of this compound to photochemical and thermal conditions is an area of interest, although detailed studies specifically on this compound were not found in the search results. However, the general behavior of nitroaromatic compounds under these conditions provides a basis for predicting potential transformations. Nitroaromatic compounds are known to undergo a variety of photochemical reactions, often involving the excited state of the nitro group. These reactions can include rearrangements, cyclizations, and fragmentations. Thermal reactions of nitro compounds can also lead to a range of products, depending on the specific structure and reaction conditions. Further research is needed to specifically elucidate the photochemical and thermal transformation pathways of this compound.

Stereochemical and Conformational Analysis

The biological activity and physicochemical properties of quinolinone derivatives are intrinsically linked to their three-dimensional structure. The planarity of the bicyclic system and the orientation of substituents are critical determinants of molecular interactions.

Theoretical studies on similar N-acylated compounds have shown that N-methylation can induce substantial changes in the preferred conformation around the N-C bond. nih.gov For instance, density functional theory (DFT) calculations on N-methylated N-acylhydrazones revealed a shift in the dihedral angle, leading to a change from an antiperiplanar to a synperiplanar conformation. nih.gov This is primarily attributed to the steric hindrance introduced by the methyl group, which can disrupt the planarity of the molecule to alleviate steric strain.

In the case of this compound, the core quinolinone ring system is largely planar. However, the presence of the N-methyl group can influence the exocyclic torsion angles and potentially induce a slight puckering of the heterocyclic ring to accommodate the substituent. The degree of this distortion would depend on the balance between the steric demands of the methyl group and the electronic stabilization gained from maintaining a planar, conjugated system.

A comprehensive understanding of the molecular planarity and torsion angles of this compound would necessitate detailed structural analysis, for which X-ray crystallography and advanced computational modeling would be invaluable tools. Such studies would provide precise data on bond lengths, bond angles, and torsion angles, offering a clearer picture of the three-dimensional structure of this and related N-methylated nitroquinolinones.

Future Research Directions in 1 Methyl 6 Nitroquinolin 4 1h One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in quinoline (B57606) and quinolinone synthesis has been the reliance on harsh reaction conditions, expensive starting materials, and hazardous solvents. researchgate.netacs.org The future of 1-methyl-6-nitroquinolin-4(1H)-one chemistry will heavily lean on the principles of green chemistry to address these drawbacks.

The development of advanced catalytic systems is crucial for improving the efficiency and environmental footprint of quinolinone synthesis. While classical methods often require stoichiometric reagents and high temperatures, modern research is paving the way for catalytic approaches that are both highly effective and sustainable. researchgate.net

Future work will likely concentrate on:

Transition Metal Catalysis: Expanding beyond traditional precious metal catalysts like palladium, newer systems employing more abundant and less toxic metals such as iron, copper, cobalt, nickel, and manganese are gaining traction. mdpi.comorganic-chemistry.org For instance, single-atom iron catalysts and cobalt oxide have shown high efficiency in acceptorless dehydrogenative coupling reactions for quinoline synthesis. organic-chemistry.org Research could focus on adapting these catalysts for the specific cyclization and functionalization reactions needed to produce this compound.

Nanocatalysts: Nanoparticle-based catalysts, such as Fe₃O₄ nanoparticles, offer high surface area-to-volume ratios, leading to enhanced catalytic activity. nih.gov Their magnetic properties can facilitate easy recovery and reuse, making them economically and environmentally attractive. nih.gov Designing nanocatalysts tailored for quinolinone ring formation represents a promising research avenue.

Solid Acid Catalysts: Reusable solid acid catalysts like Nafion NR50 and various zeolites offer a green alternative to corrosive liquid acids. mdpi.comrsc.org Zeolite-based catalysts, whose activity can be tuned by modifying their Lewis acid sites, have been used to synthesize quinolines from anilines and simple alcohols. rsc.org Investigating their applicability to the synthesis of N-methylated quinolinones is a logical next step.

Metal-Free Catalysis: The use of organocatalysts, photoredox catalysts, or even catalyst-free systems under specific conditions (e.g., microwave irradiation) is an emerging trend. mdpi.comjocpr.comresearchgate.net Superacids like trifluoromethanesulfonic acid have also been employed to facilitate quinoline construction with high efficiency. mdpi.com

Catalyst TypeExamplesKey AdvantagesRelevant Research
Transition MetalsFe, Co, Ni, Cu, Mn, RuHigh efficiency, broad substrate scope, novel reaction pathways (e.g., C-H activation). mdpi.comorganic-chemistry.org mdpi.comorganic-chemistry.orgrsc.org
NanocatalystsFe₃O₄ NPsHigh activity, reusability, environmentally friendly. nih.gov nih.govnih.gov
Solid Acid CatalystsNafion NR50, ZeolitesReusable, reduced corrosion, applicable in vapor-phase reactions. mdpi.comrsc.orggoogle.com mdpi.comrsc.org
Metal-Free SystemsOrganocatalysts, Photoredox catalysts, SuperacidsAvoids metal contamination, unique reactivity, sustainable. mdpi.com mdpi.com

The shift away from traditional, often hazardous, organic solvents is a cornerstone of green chemistry. jocpr.com Future syntheses of this compound will benefit from exploring benign alternatives and innovative process technologies.

Green Solvents: Research has demonstrated the feasibility of using water or ethanol (B145695) as reaction solvents for quinoline synthesis, often leading to high yields. nih.govresearchgate.net Deep eutectic solvents (DESs) are another class of green solvents gaining attention. ijpsjournal.com In some cases, reactions can be performed under solvent-free conditions, completely eliminating solvent waste. jocpr.commdpi.com

Process Intensification: Techniques like microwave-assisted synthesis and continuous-flow processing can dramatically reduce reaction times, improve energy efficiency, and enhance safety and scalability. researchgate.netijpsjournal.com Microwave-assisted synthesis has been shown to produce quinoline derivatives in minutes with excellent yields. nih.govijpsjournal.com Continuous-flow reactors, which allow for precise control over reaction parameters, have been successfully used to produce complex molecules like hydroxychloroquine (B89500) and can be adapted for the synthesis of key quinolinone intermediates. beilstein-journals.org

Integration of Advanced Computational Modeling and Machine Learning

The synergy between experimental synthesis and computational chemistry is revolutionizing drug discovery and materials science. researchgate.netnih.gov For this compound, these in silico tools can accelerate the discovery of new derivatives with tailored functionalities.

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate the vast chemical space and identify promising molecular candidates. lanl.govresearchgate.net

De Novo Design: ML models can be trained on large datasets of known compounds to learn the underlying rules governing molecular properties. These models can then generate novel molecular structures, including new quinolinone derivatives, that are predicted to have high activity or specific desired characteristics. nih.gov

Property Prediction: Instead of relying solely on costly and time-consuming experimental screening, ML can predict a compound's physicochemical properties, biological activity, and even its likely success in permeating bacterial membranes. lanl.gov This data-driven approach helps prioritize which derivatives of this compound are most promising for synthesis and testing. lanl.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies create mathematical models that correlate a compound's chemical structure with its biological activity or physical properties. nih.govresearchgate.net

Model Development: For the quinolinone scaffold, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govmdpi.com These studies identify the key steric, electronic, and hydrophobic features of the molecule that influence its activity. nih.govmdpi.com For example, a QSAR model for quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal for antitubercular activity. nih.govnih.gov

Guided Synthesis: The contour maps generated from CoMFA and CoMSIA models provide a visual guide for rational drug design. nih.govmdpi.com They indicate regions of the molecule where bulky, electron-donating, or hydrogen-bond accepting groups would be beneficial or detrimental to activity. mdpi.com This allows chemists to strategically design new derivatives of this compound with an enhanced probability of success, rather than relying on trial and error. rsc.orgmdpi.com

Computational MethodApplicationKey BenefitRelevant Research
Machine LearningDe novo design, property prediction.Accelerates discovery of novel compounds with desired traits. nih.govlanl.gov nih.govlanl.govresearchgate.netnih.gov
QSAR (CoMFA/CoMSIA)Correlates structure with activity/properties.Provides rational guidance for structural modification to enhance activity. nih.govmdpi.com nih.govnih.govmdpi.comnih.govmdpi.com
Molecular DockingSimulates binding of a molecule to a target receptor.Elucidates binding modes and helps predict inhibitory potential. nih.govacs.org nih.govnih.govacs.org

Discovery of Unique Chemical Transformations and Reactivity Patterns

Future research should also aim to explore the fundamental chemistry of the this compound scaffold. The specific arrangement of the N-methyl group, the nitro group, and the quinolinone core presents unique opportunities for novel chemical transformations. Research in this area could involve:

Functional Group Interconversion: Investigating the selective reduction of the C6-nitro group to an amino group. This would yield 6-amino-1-methylquinolin-4(1H)-one, a key intermediate that opens up a vast array of subsequent derivatization possibilities, such as diazotization, acylation, and sulfonylation, to generate novel compound libraries.

C-H Activation: Exploring modern catalytic methods for the direct functionalization of the C-H bonds on the quinolinone ring. This would allow for the late-stage introduction of various substituents without the need for pre-functionalized starting materials, offering a more atom-economical synthetic route.

Novel Cyclization Strategies: While classical methods like the Gould-Jacobs or Camps reactions are known, developing new annulation strategies to build the core quinolinone ring with different substitution patterns is an active area of research. mdpi.com This could involve exploring cascade reactions or multi-component reactions that assemble the this compound structure in a single, efficient step. mdpi.com

Reactivity of the Quinolinone Core: Probing the reactivity of the α,β-unsaturated ketone system within the quinolinone ring. This could include exploring conjugate additions, cycloadditions, or photochemical reactions to create more complex, polycyclic structures based on the this compound framework.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, leading to the development of more efficient synthetic processes and the discovery of new molecules with valuable applications.

Uncovering Novel Reaction Pathways and Mechanistic Insights

The reactivity of the quinolinone core in this compound is ripe for exploration, with the potential to uncover novel reaction pathways and gain deeper mechanistic understanding. The interplay between the methyl and nitro substituents is expected to significantly influence the regioselectivity and stereoselectivity of various transformations.

A particularly intriguing area for investigation is the reactivity of highly nitrated quinolone systems. For instance, studies on 1-methyl-3,6,8-trinitro-2-quinolone have revealed that steric repulsion between the N1-methyl group and the C8-nitro group can distort the quinolone framework. nih.gov This distortion disrupts the aromaticity of the pyridone ring, making it behave more like an activated nitroalkene and thus highly susceptible to region-selective cine-substitution reactions, where a nucleophile attacks the C4-position, leading to the elimination of the adjacent nitro group. nih.gov While this compound does not possess the same degree of steric strain, the electronic influence of the C6-nitro group still activates the quinolinone system for nucleophilic attack. Future research could explore if similar, albeit less facile, cine-substitution or other addition-elimination pathways can be induced under specific reaction conditions.

Furthermore, the direct amination of nitroquinoline derivatives through vicarious nucleophilic substitution (VNS) of hydrogen has been demonstrated as a viable method for introducing amino groups into the quinoline ring system. nih.gov This approach, which has been successfully applied to various nitroquinolines, could be investigated for this compound to introduce new functionalities at positions activated by the nitro group. Mechanistic studies, potentially employing computational methods, could elucidate the precise role of the N-methyl and C6-nitro groups in directing the regioselectivity of such transformations.

The reduction of the nitro group to an amino group is another well-established transformation for nitroquinolines, often achieved using reagents like stannous chloride in mild conditions. nih.gov This opens up a plethora of subsequent functionalization possibilities, including diazotization followed by substitution, or amide and sulfonamide formation, thereby providing access to a wide array of novel derivatives.

Strategic Molecular Design for Tailored Material Science Applications

The inherent electronic and photophysical properties of the quinolinone scaffold make it a promising candidate for applications in material science. Strategic molecular design of this compound can lead to the development of materials with tailored optical, electronic, and physical characteristics.

Targeted Functionalization to Achieve Specific Optical, Electronic, or Physical Material Properties

The functionalization of the this compound core is a key strategy for tuning its material properties. The introduction of different substituents at various positions on the quinolinone ring can significantly impact its electronic structure and, consequently, its absorption and emission characteristics.

For instance, the introduction of oligothiophene substituents at the 2-position of 8-hydroxyquinoline (B1678124) derivatives has been shown to be an effective method for fine-tuning the optical properties of the resulting aluminum and lithium quinolates, covering the entire visible range with solid-state photoluminescence efficiencies reaching up to 70%. researchgate.net A similar strategy could be applied to the this compound system. By introducing various π-conjugated moieties at different positions, it may be possible to modulate the intramolecular charge transfer (ICT) characteristics, leading to materials with specific absorption and emission profiles suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Furthermore, the photocatalytic potential of quinolone derivatives is an emerging area of research. Quinolones have been investigated for their ability to degrade pollutants under photocatalytic conditions. mdpi.comrsc.orgeeer.org The presence of the nitro group in this compound could enhance its photocatalytic activity by acting as an electron sink, thereby promoting the generation of reactive oxygen species. Research could focus on depositing this molecule onto semiconductor nanoparticles, such as TiO₂, to create hybrid materials with enhanced photocatalytic efficiency under visible light irradiation. rsc.org The effect of the N-methyl group on the stability and performance of such photocatalytic systems would be a crucial aspect to investigate.

The table below summarizes some key properties of the parent compound, which serve as a baseline for understanding the effects of future functionalization.

PropertyValueReference
Molecular FormulaC₁₀H₈N₂O₃ ontosight.ai
Molecular Weight204.18 g/mol ontosight.ai
Melting Point228-230°C ontosight.ai

By systematically exploring the reaction chemistry and employing strategic functionalization, the full potential of this compound as a versatile building block in synthetic and materials chemistry can be unlocked.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-6-nitroquinolin-4(1H)-one, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like nitro-substituted anilines and ketones. For example, intermediates such as (±)-1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one are prepared by refluxing in polar aprotic solvents (e.g., DMF) with catalysts like POCl₃ under Vilsmeier-Haack conditions . Optimization includes controlling temperature (e.g., 80–100°C), stoichiometric ratios of reagents, and purification via column chromatography. Yields up to 73.7% have been reported under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 8.13–7.11 ppm for nitro-substituted quinolines) and methyl/methylene groups (δ 2.28–1.60 ppm) .
  • IR : Look for absorption bands corresponding to C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 303 [M⁺]) confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands) when synthesizing novel derivatives of this compound?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. For instance, in the synthesis of 5-ethyl-2-(hydroxymethylene)furo[3,2-c]quinoline-3,4-dione, the disappearance of methylene protons in ¹H NMR (δ 4.15–3.87 ppm) indicates cyclization . Use deuterated solvents for NMR stability and cross-validate with 2D techniques (COSY, HSQC). Computational tools like DFT can predict tautomeric equilibria .

Q. What computational methods (e.g., DFT, QSPR) are recommended for predicting the physicochemical properties or bioactivity of this compound derivatives, and how do these predictions align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates vibrational frequencies and electronic properties, correlating with experimental IR/NMR data . Quantitative Structure-Property Relationship (QSPR) models predict logP, solubility, and antimicrobial activity. For example, electron-withdrawing groups (e.g., -NO₂) enhance bioactivity, as seen in derivatives with MIC values of 16–32 μg/mL against P. aeruginosa .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.